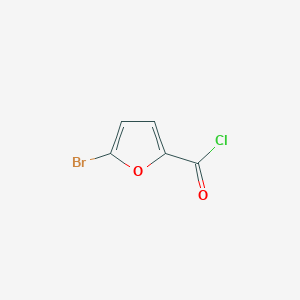
5-Bromofuran-2-carbonyl chloride
Übersicht
Beschreibung
5-Bromofuran-2-carbonyl chloride is a chemical compound derived from furan, a heterocyclic organic compound. It is characterized by a bromine atom and a carbonyl chloride group attached to the furan ring. This compound is of interest due to its potential applications in various chemical reactions and as an intermediate in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of derivatives related to 5-bromofuran-2-carbonyl chloride can be achieved through different methods. For instance, 5-formyl-2-furancarboxylic acid (FFA) can be synthesized from 5-bromofurfural via a catalytic carbonylation process in an oil/aqueous bi-phase system, which offers a high yield and easy separation of the product . Another approach involves the production of acid chloride derivatives from biomass-derived 5-(chloromethyl)furfural (CMF) using tert-butyl hypochlorite, leading to compounds like 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC) .
Molecular Structure Analysis
The molecular structure of 5-bromofuran-2-carbonyl chloride and its derivatives is characterized by the presence of a furan ring, which is a five-membered aromatic ring with oxygen as a heteroatom. The bromine and carbonyl chloride groups attached to this ring significantly influence the reactivity and physical properties of the compound. The molecular structure can be further analyzed through techniques such as NMR spectroscopy, FTIR, and X-ray diffraction analysis, as demonstrated in the synthesis of N'-(5-bromofuran-2-carbonyl)isonicotinohydrazide .
Chemical Reactions Analysis
5-Bromofuran-2-carbonyl chloride and its derivatives participate in various chemical reactions. For example, the Diels–Alder reaction of furan with fumaryl chloride leads to the formation of an oxabicyclo[2.2.1]heptane derivative, which can be further processed into different reduction products . The kinetics of the reaction of 5-bromo-2-carbonyl derivatives of furan with amines has been studied, revealing the influence of different substituents on the rate of bromine exchange . Additionally, the reactivity of furan compounds can be altered by complexing with aluminum chloride, which changes the specificity of bromination reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-bromofuran-2-carbonyl chloride derivatives are influenced by the functional groups attached to the furan ring. These properties include solubility, boiling and melting points, and reactivity towards nucleophiles or electrophiles. For instance, the aqueous solubility of FFA in a biphasic system facilitates its separation from the substrate and catalyst . The presence of electron-acceptor or electron-donor substituents can also affect the reactivity of the furan ring, as seen in the synthesis of 5-acylisothiazoles from furans .
Wissenschaftliche Forschungsanwendungen
- Specific Scientific Field : Organic Synthesis .
- Summary of the Application : “5-Bromofuran-2-carbonyl chloride” is used in the synthesis of N′-(5-Bromofuran-2-carbonyl)isonicotinohydrazide . This compound has been studied for its potential pharmacological activities .
- Methods of Application or Experimental Procedures : The compound was obtained from the 2-methyl-6-nitrobenzoic anhydride (MNBA)/4-dimethylaminopyridine (DMAP)-catalyzed reaction of 5-bromofuran-2-carboxylic acid and isoniazid in dichloromethane at room temperature .
- Results or Outcomes : The yield of the reaction was 83%. The structure of N′-(5-bromofuran-2-carbonyl)isonicotinohydrazide was elucidated using 1H NMR, 13C NMR, FTIR, and high-resolution mass spectrometry . Molecular docking screening of the title compound on cyclooxygenase-2 (COX-2) protein (PDB ID: 5IKR) indicated that the compound has a good binding affinity, suggesting that further structure optimization and in-depth research can be carried out on the compound as a potential COX-2 inhibitor .
Safety And Hazards
Zukünftige Richtungen
Future research on 5-Bromofuran-2-carbonyl chloride could focus on its potential as a COX-2 inhibitor . Molecular docking screening of the compound on cyclooxygenase-2 (COX-2) protein indicated that it has a good binding affinity . This suggests that further structure optimization and in-depth research can be carried out on this compound as a potential COX-2 inhibitor .
Eigenschaften
IUPAC Name |
5-bromofuran-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClO2/c6-4-2-1-3(9-4)5(7)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVNUZPODFIOGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373693 | |
| Record name | 5-bromofuran-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromofuran-2-carbonyl chloride | |
CAS RN |
26726-16-9 | |
| Record name | 5-bromofuran-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 26726-16-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

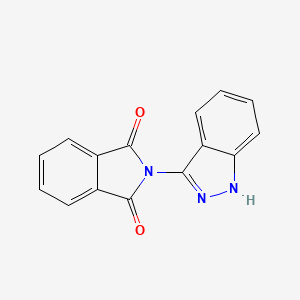
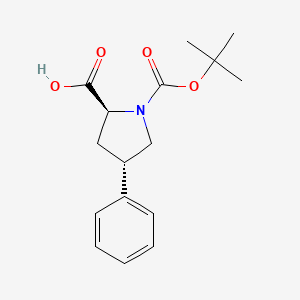
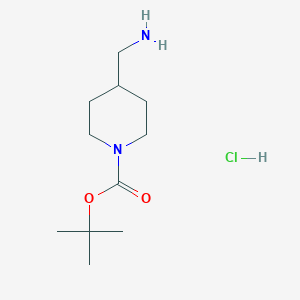
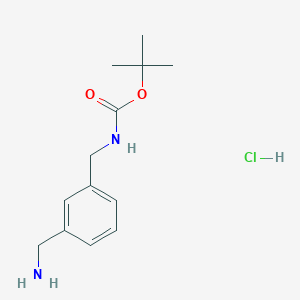
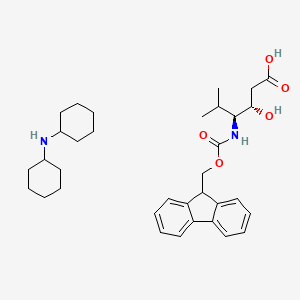
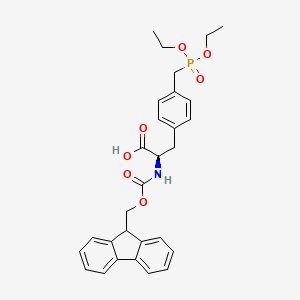
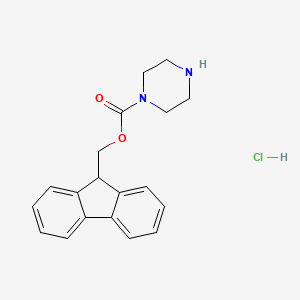
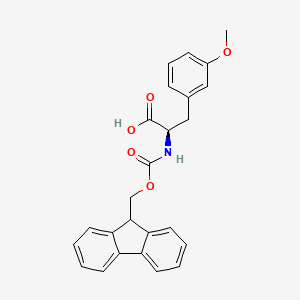
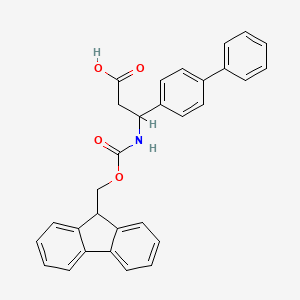
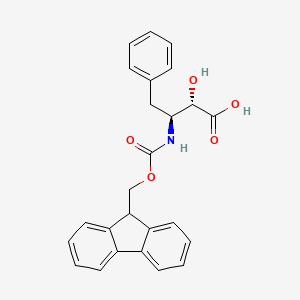
![(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(4-phenylphenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B1334012.png)
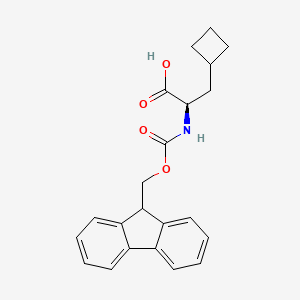
![Tetradecanoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-](/img/structure/B1334015.png)
![Fmoc-(3s,6s,9r)-2-oxo-3-amino-7-thia-1-azabicyclo[4.3.0]nonane-9-carboxylic acid](/img/structure/B1334018.png)